N-phenethyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-N-(2-phenylethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3S/c1-18-9-11-20(12-10-18)22-21-8-5-15-25(21)16-17-26(22)23(27)24-14-13-19-6-3-2-4-7-19/h2-12,15,22H,13-14,16-17H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCGEJDFLXYRLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=S)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide typically involves multi-step organic reactions. One common method includes the formation of the pyrrolo[1,2-a]pyrazine core through a cyclization reaction, followed by the introduction of the phenethyl and p-tolyl groups via substitution reactions. The final step involves the addition of the carbothioamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-phenethyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an amine or alkane.
Scientific Research Applications
N-phenethyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its unique structure could make it a candidate for developing new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-phenethyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the dihydropyrrolopyrazine scaffold critically influence solubility, stability, and reactivity. Key analogs and their substituent variations are summarized below:
Key Observations:
Electronic and Steric Comparisons
- Electron-Donating vs. In contrast, pyridinyl () is electron-withdrawing, altering redox properties .
- Steric Effects: Bulky substituents like 2,6-diethylphenyl () may hinder intermolecular interactions, whereas the phenethyl group in the target compound offers conformational flexibility for target engagement .
Biological Activity
N-phenethyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a complex organic compound belonging to the class of pyrrolopyrazine derivatives. Its unique bicyclic structure, which integrates both pyrrole and pyrazine rings along with phenyl and p-tolyl groups, suggests potential biological activities relevant to medicinal chemistry. This article explores the biological activity of this compound, synthesizing available research findings and highlighting its pharmacological potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrrolo[1,2-a]pyrazine core through cyclization.
- Introduction of the phenethyl and p-tolyl groups via substitution reactions.
- Addition of the carbothioamide group under controlled conditions.
Optimization of reaction conditions is crucial for enhancing yield and purity, often involving catalysts and careful control of temperature and solvent choice .
Biological Activity Overview
Research indicates that this compound exhibits potential bioactivity across several pharmacological domains:
The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound interacts with specific molecular targets within biological systems. These interactions may influence various biochemical pathways critical for its therapeutic effects.
Comparative Analysis with Similar Compounds
A comparison with other pyrrolopyrazine derivatives reveals that this compound has unique functional groups that could confer distinct biological activities. For instance:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | MAO-B Inhibition | Competitive Inhibition |
| Compound B | Anticancer | Apoptosis Induction |
| This Compound | Potential Neuroprotection | Unknown |
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, insights can be drawn from related compounds:
Q & A
Basic: What are the common synthetic routes for preparing N-phenethyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide?
Methodological Answer:
The synthesis typically involves multi-step strategies:
- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions between arylboronic acids and brominated dihydropyrrolopyrazine intermediates yield substituted derivatives. For example, 6-bromo-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine can react with p-tolylboronic acid under Pd catalysis (e.g., Pd(OAc)₂, BINAP ligand) to introduce the p-tolyl group .
- Cyclization reactions : Base-mediated N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones, followed by dehydrative cyclization (using ammonium acetate), forms the dihydropyrrolopyrazine core .
- Thiocarbamoylation : Reaction of the amine group in the dihydropyrrolopyrazine scaffold with isothiocyanates (e.g., phenethyl isothiocyanate) introduces the carbothioamide moiety .
Advanced: How can contradictory data on sulfur extrusion in reactions with 3H-1,2-dithiole-3-thiones be resolved?
Methodological Answer:
Reactivity discrepancies arise from reaction conditions and sulfur extrusion agents:
- Mechanism 1 : Trimethylphosphite facilitates sulfur extrusion, forming a thiete-2-thione intermediate (92% yield), which reacts further with dihydropyrrolopyrazine to yield fused 1,3-thiazine-8-thione (95% yield) .
- Mechanism 2 : Alternative pathways involving radical intermediates may dominate under photolytic or thermal conditions.
Resolution : Use kinetic studies (e.g., time-resolved NMR or HPLC) and DFT calculations to map energy barriers for each pathway. Compare product distributions under varying temperatures and catalysts .
Basic: What analytical techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- X-ray crystallography : Determines absolute stereochemistry and hydrogen-bonding patterns (e.g., torsion angles between the p-tolyl and phenethyl groups) .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., diastereotopic protons in the dihydropyrrolopyrazine ring). NOESY confirms spatial proximity of aromatic groups .
- Mass spectrometry : High-resolution ESI-MS validates molecular formula (e.g., C₂₃H₂₅N₃S requires exact mass 383.17).
Advanced: How does the carbothioamide group influence biological activity in structural analogs?
Methodological Answer:
- Bioactivity modulation : Carbothioamide derivatives exhibit enhanced binding to cysteine-rich enzyme active sites (e.g., kinase or protease targets) via reversible disulfide bond formation .
- SAR studies : In dihydropyrrolopyrazin-1-ones, substitution at C-6 with aryl groups (e.g., p-tolyl) increases anti-inflammatory activity (IC₅₀ ~10 μM in COX-2 inhibition assays). The thiocarbamoyl group improves metabolic stability compared to carboxamides .
- Validation : Use competitive inhibition assays (e.g., fluorescence polarization) and molecular docking (e.g., AutoDock Vina) to map interactions .
Basic: What are the key challenges in optimizing reaction yields for palladium-catalyzed amination?
Methodological Answer:
- Catalyst selection : Pd₂(dba)₃ with BINAP ligand outperforms Pd(PPh₃)₄ in coupling secondary amines to brominated dihydropyrrolopyrazines (yields increase from 40% to 75%) .
- Steric hindrance : Bulky amines (e.g., morpholine) require higher temperatures (100°C vs. 80°C) and longer reaction times (24h vs. 12h).
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to separate regioisomers .
Advanced: How can computational methods predict regioselectivity in functionalization reactions?
Methodological Answer:
- DFT calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, C-6 in dihydropyrrolopyrazines is more reactive than C-8 due to lower electron density (B3LYP/6-31G* level) .
- Machine learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal conditions for heteroaryl substitutions (e.g., Stille couplings with thiophene derivatives) .
Basic: What in vitro models are used to assess this compound’s therapeutic potential?
Methodological Answer:
- Anti-inflammatory assays : Measure inhibition of IL-6 or TNF-α secretion in LPS-stimulated RAW264.7 macrophages (IC₅₀ values compared to indomethacin) .
- Analgesic models : Use acetic acid-induced writhing tests in mice (dose range 10–50 mg/kg) .
- Cytotoxicity screening : MTT assays on HEK293 cells to determine selectivity indices (CC₅₀ >100 μM preferred) .
Advanced: What strategies address poor aqueous solubility in pharmacokinetic studies?
Methodological Answer:
- Prodrug design : Introduce phosphate or PEGylated groups at the carbothioamide nitrogen to enhance solubility .
- Nanocarriers : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release (tested via dialysis membrane method in PBS pH 7.4) .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates (analyze via PXRD and DSC) .
Basic: How is stereochemical purity ensured during synthesis?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 90:10) to resolve enantiomers (retention times: 12.3 min vs. 14.7 min) .
- Asymmetric catalysis : Employ chiral ligands (e.g., (R)-BINAP) in Pd-catalyzed amination to achieve >90% ee .
Advanced: What mechanistic insights explain the compound’s reactivity in photoredox catalysis?
Methodological Answer:
- Radical pathways : Under blue LED irradiation, the thiocarbamoyl group acts as a radical acceptor, enabling C–H functionalization via single-electron transfer (SET) with Ru(bpy)₃²⁺ as a photocatalyst .
- Transient absorption spectroscopy : Track radical intermediates (lifetime ~500 ns) to optimize light intensity and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
